Methyl 2-(cyanomethyl)benzoate
Overview
Description
“Methyl 2-(cyanomethyl)benzoate” is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-(cyanomethyl)benzoate” is1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-(cyanomethyl)benzoate” is a solid at 20°C . It has a melting point of 47.0 to 51.0°C , and a boiling point of 133°C at 1.5 mmHg . It is soluble in methanol .Scientific Research Applications
Synthesis of Naphthols and Xanthones
- Methyl 2-(cyanomethyl)benzoate has been used in a base-mediated annulation process with conjugated ynones to synthesize 1-naphthols and xanthones. These compounds were produced in moderate to excellent yields, demonstrating the utility of this method for regioselective and divergent synthesis, which is significant in the field of organic chemistry (Ye et al., 2022).
Crystal Engineering
- In crystal engineering, methyl 2-(carbazol-9-yl)benzoate, a related compound, has shown unique properties under high pressure, such as transitioning from a Z′ = 8 structure to a Z′ = 2 structure. This highlights the potential of methyl benzoate derivatives in studying phase transitions and molecular conformations under varying conditions (Johnstone et al., 2010).
Radical Chemistry
- Cyano(ethoxycarbonothioylthio)methyl benzoate has been developed as a one-carbon radical equivalent for introducing acyl units in olefins. This highlights its potential in radical chemistry for synthesizing diverse organic compounds, including those with pharmaceutical applications (Bagal et al., 2006).
Photophysical Properties
- The study of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate has contributed to understanding the photophysical properties of organic compounds. The introduction of cyano groups affected the luminescence properties, which is significant in the development of materials for optical applications (Kim et al., 2021).
Synthetic Utility in Organic Chemistry
- Methyl-2-formyl benzoate, a related compound, is known for its synthetic versatility and is used as a precursor in the synthesis of bioactive molecules. This demonstrates the broader utility of methyl benzoate derivatives in pharmaceutical and organic synthesis (Farooq & Ngaini, 2019).
Cytotoxicity Evaluation
- Although not directly related to Methyl 2-(cyanomethyl)benzoate, studies on Methyl benzoate have explored its cytotoxicity against human cells. This is relevant in understanding the safety and potential therapeutic applications of related compounds (Bunch et al., 2020).
Green Chemistry Applications
- Nickel-catalyzed tandem reactions involving methyl 2-(cyanomethyl)benzoates have been developed for the eco-friendly synthesis of aminoisoquinolines and isoquinolones. This demonstrates the compound's role in promoting sustainable and environmentally benign chemical processes (Zhen et al., 2019).
Safety And Hazards
“Methyl 2-(cyanomethyl)benzoate” is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 2-(cyanomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMADSXVGXNLKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971371 | |
Record name | Methyl 2-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyanomethyl)benzoate | |
CAS RN |
5597-04-6 | |
Record name | Methyl 2-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(Cyanomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.